molecular formula C10H6Cl3N B073141 4,6,8-Trichloro-2-methylquinoline CAS No. 1204-14-4

4,6,8-Trichloro-2-methylquinoline

Cat. No. B073141
CAS RN: 1204-14-4
M. Wt: 246.5 g/mol
InChI Key: MLCCGRNOVHTMML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves aromatic nucleophilic displacement, starting from simpler quinoline or aniline precursors. For instance, a series of hybrid 4-aminoquinolines-1,3,5-triazine were synthesized through aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, showcasing a method to introduce chloro groups into the quinoline nucleus (Bhat et al., 2016).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be determined using crystallography, which provides detailed information about the arrangement of atoms within the compound. For example, the synthesis, IR spectra, and 3-dimensional structure of 2,4-dichloro-6-methylquinoline were described, demonstrating the impact of chlorine substitution on the quinoline structure (Somvanshi et al., 2008).

Chemical Reactions and Properties

Chloroquinoline derivatives participate in a variety of chemical reactions, influenced by the electron-withdrawing nature of the chlorine atoms. These reactions include nucleophilic aromatic substitution, which is utilized in the synthesis of more complex quinoline derivatives. The reactivity of chloroquinoline compounds can be tailored for the synthesis of compounds with desired biological activities (Al-Shaar et al., 1988).

Physical Properties Analysis

The introduction of chlorine atoms into the quinoline nucleus significantly affects the physical properties of these compounds, including melting points, boiling points, and solubility. These properties are crucial for the practical application of chloroquinoline derivatives in various fields.

Chemical Properties Analysis

Chloroquinoline derivatives exhibit a wide range of chemical properties, including antibacterial, antimalarial, and anticancer activities. The presence of chlorine atoms can enhance the lipophilicity of the molecule, improving its ability to interact with biological targets. For example, certain chloroquinoline derivatives have shown mild to moderate antimalarial activity and are explored for their potential as antimalarial agents (Bhat et al., 2016).

Scientific Research Applications

Antimicrobial Applications

The antimicrobial potentials of 4-methylquinoline analogues, including structural relatives of 4,6,8-trichloro-2-methylquinoline, have been explored in the context of food preservation. A study involving Citrullus colocynthis fruits found that chloroform fractions, likely containing quinoline analogues, exhibited strong activities against foodborne bacteria. 4-Methylquinoline and its analogues, through structure-activity relationship analysis, demonstrated significant antimicrobial activity, suggesting their potential as natural preservatives or pharmaceuticals against foodborne pathogens (Kim et al., 2014).

Cancer Research

Quinoline derivatives have been synthesized and evaluated for their anticancer properties. For instance, 2,4-dichloro-6-methylquinoline showed cytotoxic and apoptotic activities against human oral carcinoma cell lines, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008). These findings highlight the relevance of quinoline compounds in developing new therapeutic agents for cancer treatment.

Antimalarial Activity

Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, synthesized from quinoline bases including 4,6,8-trichloro-2-methylquinoline, were screened for antimalarial activity. Although exhibiting mild to moderate effects against Plasmodium falciparum, these studies underscore the potential of quinoline derivatives in malaria treatment, warranting further exploration for more potent antimalarial agents (Bhat et al., 2016).

Sensor Development

Quinoline derivatives have been used to develop sensors, such as a fluorescent Zn(2+) sensor based on an 8-aminoquinoline platform. This sensor exhibited high selectivity and sensitivity towards Zn(2+), with potential applications in environmental monitoring and biological research (Zhou et al., 2010).

Safety And Hazards

“4,6,8-Trichloro-2-methylquinoline” is classified as a dangerous substance. It has hazard statements H301, H318, and H413 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the substance .

properties

IUPAC Name

4,6,8-trichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCGRNOVHTMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300466
Record name 4,6,8-trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,8-Trichloro-2-methylquinoline

CAS RN

1204-14-4
Record name 1204-14-4
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Record name 4,6,8-trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204-14-4
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